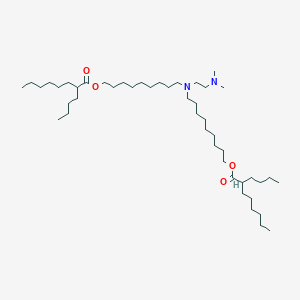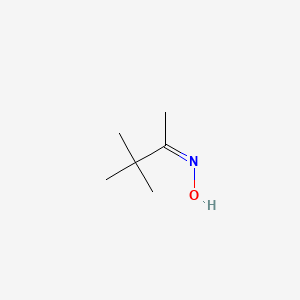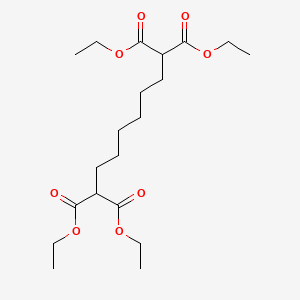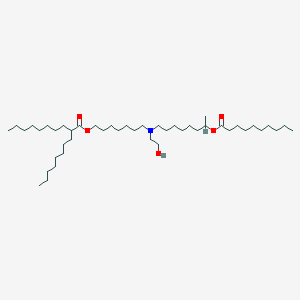
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate): is a complex organic compound with a unique structure that includes dimethylamino, azanediyl, and butyloctanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) typically involves multi-step organic reactions. The process begins with the preparation of the dimethylaminoethyl group, followed by the introduction of the azanediyl linkage. The final step involves the esterification of nonane-9,1-diyl with 2-butyloctanoate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the ester groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azanediyl linkage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed under mild conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azanediyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.
Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate cellular processes involving amine and ester functionalities.
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development targeting specific molecular pathways.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials with unique properties, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the ester groups can undergo hydrolysis, releasing active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate)
- 4,4’-Difluorobenzophenone
- NH4S and NH4S2
Comparison: While ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(2-butyloctanoate) shares some structural similarities with other complex organic compounds, its unique combination of dimethylamino, azanediyl, and butyloctanoate groups sets it apart
Properties
Molecular Formula |
C46H92N2O4 |
|---|---|
Molecular Weight |
737.2 g/mol |
IUPAC Name |
9-[9-(2-butyloctanoyloxy)nonyl-[2-(dimethylamino)ethyl]amino]nonyl 2-butyloctanoate |
InChI |
InChI=1S/C46H92N2O4/c1-7-11-15-27-35-43(33-13-9-3)45(49)51-41-31-25-21-17-19-23-29-37-48(40-39-47(5)6)38-30-24-20-18-22-26-32-42-52-46(50)44(34-14-10-4)36-28-16-12-8-2/h43-44H,7-42H2,1-6H3 |
InChI Key |
KVFXWGBUVVPENR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCC)CCCCCC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethoxyphenyl)-4-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B13357613.png)
![2-chloro-N-(2-{2-[1-(2,4-dihydroxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B13357615.png)
![tert-Butyl 7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13357627.png)
![N'-Hydroxy-2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetimidamide](/img/structure/B13357629.png)



![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357661.png)
![2,5-Dimethoxy-3-tridecyl-[1,4]benzoquinone](/img/structure/B13357669.png)

![[(1Z,3Z,5Z,7Z)-2,5,6-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B13357676.png)

![2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357686.png)
![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13357699.png)
